molecular formula C8H14N2 B1620328 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- CAS No. 56139-76-5

1H-Pyrrole-2-methanamine, N,N,1-trimethyl-

Cat. No.: B1620328
CAS No.: 56139-76-5
M. Wt: 138.21 g/mol
InChI Key: AQVCJKMGVKNXCB-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-methanamine, N,N,1-trimethyl- is an organic compound with the molecular formula C8H14N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- typically involves the alkylation of pyrrole derivatives. One common method is the reaction of pyrrole with formaldehyde and a secondary amine under acidic conditions. This process results in the formation of the desired compound through a Mannich reaction, which involves the formation of a carbon-nitrogen bond.

Industrial Production Methods

Industrial production of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-methanamine, N,N,1-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of alkylated or acylated products.

Scientific Research Applications

1H-Pyrrole-2-methanamine, N,N,1-trimethyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

1H-Pyrrole-2-methanamine, N,N,1-trimethyl- can be compared with other similar compounds, such as:

    1H-Pyrrole-2-methanamine: Lacks the N,N,1-trimethyl- substitution, resulting in different chemical properties and reactivity.

    N,N-Dimethyl-1H-pyrrole-2-methanamine: Contains two methyl groups instead of three, leading to variations in its chemical behavior.

    1H-Pyrrole-2-carboxaldehyde: Has an aldehyde group instead of an amine, resulting in different reactivity and applications.

Properties

IUPAC Name

N,N-dimethyl-1-(1-methylpyrrol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-9(2)7-8-5-4-6-10(8)3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVCJKMGVKNXCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6069082
Record name 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56139-76-5
Record name N,N,1-Trimethyl-1H-pyrrole-2-methanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,1-Trimethyl-1H-pyrrole-2-methylamine
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Record name 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-
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Record name 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-
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Record name N,N,1-trimethyl-1H-pyrrole-2-methylamine
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Record name N,N,1-TRIMETHYL-1H-PYRROLE-2-METHYLAMINE
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Synthesis routes and methods I

Procedure details

A mixture of 35% aqueous formaldehyde solution (20.8 ml, 264.3 mmol) and dimethylamine hydrochloride (22.70 g, 278.4 mmol) was added to 1-methylpyrrole (21.42 g, 264.1 mmol) with stirring under ice-cooling over a 90-minute interval, and then the resulting mixture was stirred at room temperature for 6 hours. After stirring, 10% aqueous sodium hydroxide solution (150 ml) was added to the reaction mixture, and the reaction mixture was extracted with ether. The extract was washed with saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate. After filtration, the solvent was removed in vacuo, and the residue was purified by chromatography on a silica gel column using a mixed solvent of dichloromethane and methanol (10:1) as the eluent to afford 2-(N,N-dimethylaminomethyl)-1-methylpyrrole (31.47 g, yield: 86%).
Quantity
20.8 mL
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
21.42 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 35% aqueous formaldehyde solution (20.8 mL, 264 mmol) and dimethylamine hydrochloride (22.7 g, 278 mmol) was added to 1-methylpyrrole (21.4 g, 264 mmol) under ice-cooling with stirring over 1 hour and 30 minutes and the mixture was stirred at room temperature for 6 hours. A 10% aqueous sodium hydroxide solution (150 mL) and ether were added to the reaction mixture to separate it. The thus obtained organic phase was separated, washed with a saturated aqueous NaCl solution and dried over anhydrous sodium sulfate. After filtration, the solvent was evaporated under reduced pressure and the residue was purified by silica gel chromatography (methylene chloride:methanol, 10:1) to obtain 2-(N,N-dimethylaminomethyl)-1-methylpyrrol (31.5 g, yield: 86%). Methyl iodide (16.2 mL, 260 mmol) was added to a solution of 2-(N,N-dimethylaminomethyl)-1-methylpyrrol (30.0 g, 217 mmol) in ethanol (220 mL) under ice-cooling and the mixture was stirred at room temperature for 2 hours. Ethyl acetate (220 mL) was added to the reaction mixture, the precipitated crystal was collected by filtration, washed with ethyl acetate and dried to obtain (1-methylpyrrol-2-yl)methyltrimethylammonium iodide (55.3 g, yield: 91%).
Quantity
20.8 mL
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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